molecular formula C36H32F3N7O4 B12062303 Akt1/2 kinase inhibitor

Akt1/2 kinase inhibitor

Cat. No.: B12062303
M. Wt: 683.7 g/mol
InChI Key: GXGCSBFXFZDOGT-UHFFFAOYSA-N
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Description

Introduction to Akt1/2 Kinase Signaling in Oncogenesis

Akt1 and Akt2 are serine/threonine kinases that function as critical nodes in the PI3K/Akt/mTOR pathway. Their activation is triggered by growth factor receptors, leading to phosphorylation events that propagate downstream signals. In cancer, genetic alterations such as PIK3CA mutations, PTEN loss, or amplification of AKT1/2 result in constitutive pathway activation. For example, PTEN inactivation, observed in 40% of prostate cancers, removes the lipid phosphatase that counteracts PI3K-generated phosphatidylinositol (3,4,5)-trisphosphate (PIP3), enabling unchecked Akt membrane recruitment and activation. Similarly, VHL gene loss in renal cell carcinoma stabilizes hypoxia-inducible factors (HIFs), which indirectly activate mTORC1 and Akt to drive cyclin D1 expression and cell cycle progression.

Role of PI3K/Akt/mTOR Pathway Dysregulation in Malignant Transformation

The PI3K/Akt/mTOR pathway is aberrantly activated in over 30% of solid tumors, contributing to malignant phenotypes through multiple mechanisms:

Oncogenic Metabolic Reprogramming

Akt hyperactivation redirects cellular metabolism to favor glycolysis and oxidative phosphorylation. In PTEN-deficient prostate cancer cells, Akt phosphorylates hexokinase 2 (HK2), enhancing its mitochondrial binding and glycolytic flux. This metabolic shift increases reactive oxygen species (ROS) levels, creating a vulnerability to ROS-inducing agents. Concurrently, mTORC1 activation upregulates lipid and nucleotide synthesis, supporting rapid proliferation.

Apoptosis Suppression and Cell Cycle Dysregulation

Akt phosphorylates pro-apoptotic proteins such as BAD and FOXO transcription factors, sequestering them in the cytoplasm and preventing apoptosis. In ovarian cancer, Akt-mediated inhibition of p21 and p27 cyclin-dependent kinase inhibitors accelerates G1/S transition, while mTORC1 promotes translation of cyclin D1 and other cell cycle regulators.

Structural Biology of Akt Isoforms 1/2: PH Domain and Catalytic Site Architecture

Akt1 and Akt2 share 80% amino acid identity but differ in regulatory contexts. Both isoforms contain three domains:

  • N-terminal Pleckstrin Homology (PH) Domain
    The PH domain binds PIP3, anchoring Akt to the plasma membrane. Structural studies reveal that the Akt1 PH domain forms a β-sandwich fold with a positively charged pocket that recognizes PIP3. Mutations in this domain (e.g., E17K in Akt1) enhance membrane localization and are oncogenic in breast cancer.

  • Central Kinase Domain
    The catalytic domain contains a conserved ATP-binding pocket and activation loop. Phosphorylation at Thr308 (Akt1) or Thr309 (Akt2) by phosphoinositide-dependent kinase 1 (PDK1) and Ser473/474 by mTORC2 is required for full activation. Isoform-specific differences in substrate recognition arise from variations in the kinase domain’s hydrophobic motif.

  • C-terminal Regulatory Domain
    This region includes the hydrophobic motif (HM) phosphorylated by mTORC2. Akt2’s HM has a unique serine residue (Ser474) that influences substrate specificity, particularly in glucose metabolism.

Table 2: Structural Features of Akt1 and Akt2

Feature Akt1 Akt2
PH Domain E17K mutation common in cancer Less frequent mutations
Kinase Domain Thr308 phosphorylation site Thr309 phosphorylation site
Hydrophobic Motif Ser473 Ser474
Substrate Preference Pro-survival signals Glucose metabolism
Targeting Akt1/2 with Small-Molecule Inhibitors

ATP-competitive inhibitors (e.g., MK-2206) bind the kinase domain, while allosteric inhibitors (e.g., ARQ 092) stabilize the PH domain in a closed conformation. Isoform-selective inhibitors exploit differences in the ATP-binding pocket; for instance, Akt2-specific compounds leverage its larger hydrophobic pocket.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H32F3N7O4

Molecular Weight

683.7 g/mol

IUPAC Name

3-[1-[[4-(6-phenyl-8H-imidazo[4,5-g]quinoxalin-7-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one;2,2,2-trifluoroacetic acid;hydrate

InChI

InChI=1S/C34H29N7O.C2HF3O2.H2O/c42-34-39-26-8-4-5-9-31(26)41(34)25-14-16-40(17-15-25)20-22-10-12-24(13-11-22)33-32(23-6-2-1-3-7-23)37-29-18-27-28(36-21-35-27)19-30(29)38-33;3-2(4,5)1(6)7;/h1-13,18-19,21,25,38H,14-17,20H2,(H,39,42);(H,6,7);1H2

InChI Key

GXGCSBFXFZDOGT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=C(N=C6C=C7C(=NC=N7)C=C6N5)C8=CC=CC=C8.C(=O)(C(F)(F)F)O.O

Origin of Product

United States

Chemical Reactions Analysis

Allosteric Inhibition Mechanisms

Akt1/2 inhibitors often exploit the unique conformational dynamics of Akt's pleckstrin homology (PH) and kinase domains. Key findings include:

BAY 1125976

  • Binding Mode : Occupies an allosteric pocket formed by the PH and kinase domains, stabilizing an inactive conformation .

  • Chemical Interaction : Prevents phosphorylation at Thr308 by PDK1, disrupting Akt activation .

  • Selectivity : Shows >100-fold selectivity for Akt1/2 over Akt3 and other kinases due to PH domain dependency .

ALM301

  • Structural Basis : Binds at the PH-kinase interface, inducing a DFG-out conformation that blocks ATP binding .

  • Kinase Inhibition : Exhibits IC₅₀ values of 0.8 nM (Akt1) and 1.2 nM (Akt2) in biochemical assays .

  • Cellular Effects : Reduces pAkt (Ser473) levels by >90% in MCF-7 cells at 1 µM .

Covalent-Allosteric Inhibitors

Recent structural studies reveal covalent modifications that enhance target engagement:

Compound 1a (From Structural Studies)

  • Mechanism : Forms a disulfide bond with Cys296 in the Akt1 PH domain, locking it in an inactive state .

  • Kinetic Data : Increases thermal stability by ΔTm = 8.5°C, indicating strong binding .

  • Selectivity : >500-fold selectivity over other AGC kinases due to unique cysteine positioning .

ATP-Competitive and Phosphorylation-Dependent Inhibitors

API-2 (Triciribine)

  • Target : Inhibits Akt phosphorylation at Thr308/Ser473 without direct kinase inhibition .

  • Chemical Impact : Reduces Akt-mediated downstream phosphorylation (e.g., GSK3β, FOXO1) at IC₅₀ = 5 µM .

  • Cellular Apoptosis : Induces caspase-3 cleavage and PARP degradation in Akt-overexpressing cells .

GDC0068

  • Binding Affinity : Displays Ki = 5 nM for Akt1 by occupying the ATP-binding pocket .

  • Catalytic Impact : Reduces Akt1 activity 8-fold compared to non-phosphorylated forms .

Comparative Biochemical Profiles

The table below summarizes key inhibitors and their biochemical characteristics:

InhibitorMechanismIC₅₀ (Akt1/Akt2)Key TargetsCitation
BAY 1125976Allosteric2 nM / 6 nMPH-Kinase interface
ALM301Allosteric0.8 nM / 1.2 nMPH-Kinase linker
API-2 (Triciribine)Phosphorylation block5 µMThr308/Ser473 sites
GDC0068ATP-competitive5 nMKinase domain ATP pocket
Akti-1/2Dual Akt/CaMK inhibitor2.5 µMAkt1/2, CaMKIα

Chemical Optimization Strategies

  • Oxazinone Ring Modifications : Methylation of the oxazinone nitrogen in ALM301 analogs improved Akt1/2 potency 10-fold (IC₅₀ from 25 nM to 2.5 nM) .

  • Linker Adjustments : Introduction of hydrophobic groups in BAY 1125976 enhanced PH domain binding, reducing PIP3 affinity by 50% .

These findings underscore the complexity of Akt1/2 inhibition, where chemical modifications and binding modes dictate efficacy and selectivity. The development of allosteric and covalent inhibitors offers promising avenues for targeting Akt-driven cancers with reduced off-target effects.

Scientific Research Applications

Cancer Treatment

Akt1/2 inhibitors have shown promise in treating various malignancies, particularly those with mutations in the PI3K/Akt pathway.

  • Breast Cancer : The allosteric inhibitor BAY 1125976 has demonstrated significant anti-tumor effects in breast cancer models, especially those expressing estrogen receptors. In vivo studies revealed that this compound effectively reduced tumor growth in xenograft models derived from patient tumors with PI3K mutations .
  • Esophageal Squamous Cell Carcinoma : Research indicates that xanthohumol, a natural compound targeting AKT1/2, inhibited cell growth and induced apoptosis in esophageal cancer cell lines. Knockdown of AKT1/2 led to a notable decrease in colony formation .
  • Combination Therapies : The combination of Akt inhibitors with other targeted therapies has shown enhanced efficacy. For instance, combining GSK2141795 (an Akt inhibitor) with MEK inhibitors resulted in increased anti-tumor effects in preclinical models .

Metabolic Disorders

Akt signaling is also implicated in metabolic diseases such as diabetes. Inhibition of Akt can influence insulin signaling pathways and glucose metabolism, suggesting potential applications for managing insulin resistance and related conditions .

Case Study 1: ALM301

ALM301 is a novel subtype-selective allosteric inhibitor of Akt1/2 that exhibited potent inhibition of cellular proliferation in MCF-7 breast cancer cells harboring PI3KCA mutations. The compound demonstrated a favorable pharmacological profile and was well tolerated in xenograft models, leading to significant tumor growth reduction. Its efficacy was further enhanced when combined with tamoxifen .

Case Study 2: GSK690693

GSK690693 is an ATP-competitive pan-Akt inhibitor that has shown potent activity against various human tumor xenografts. In preclinical studies, it inhibited phosphorylation of Akt substrates and reduced tumor growth across multiple cancer types, including breast and prostate cancers . This compound is currently undergoing clinical trials to assess its safety and efficacy in patients .

Summary of Findings

The development of Akt1/2 kinase inhibitors represents a significant advancement in targeted cancer therapy. Their ability to selectively inhibit key signaling pathways involved in tumorigenesis offers new avenues for treatment:

Inhibitor Type Target Cancer Types Mechanism Efficacy
BAY 1125976AllostericBreast CancerAllosteric inhibitionSignificant reduction in tumor growth
ALM301AllostericBreast CancerSubtype-selective inhibitionWell tolerated; enhances tamoxifen efficacy
GSK690693ATP-competitiveVarious TumorsDirect inhibitionReduces phosphorylation; inhibits tumor growth
XanthohumolNatural CompoundEsophageal CancerATP-competitive inhibitionInduces apoptosis; decreases colony formation

Comparison with Similar Compounds

Akti-1/2 vs. MK-2206 (Pan-Akt Inhibitor)

Parameter Akti-1/2 MK-2206
Isoform Selectivity Akt1 (IC₅₀ = 50 nM), Akt2 (210 nM) Akt1/2/3 (Akt3: ~5× lower potency)
Mechanism Allosteric (PH-kinase interface) Allosteric (distinct binding site)
Phosphorylation Impact Reduced efficacy on pSer473-Akt1 Effective on all Akt isoforms
Clinical Relevance Effective in AKT3-negative tumors Broad activity, including AKT3+
Resistance AKT3 expression confers resistance Overcomes AKT3-mediated resistance
  • Key Findings: In CMS2 colorectal cancer cells (AKT3-negative), Akti-1/2 reduced viability dose-dependently, while MK-2206 (pan-Akt inhibitor) showed similar efficacy. In CMS4 cells (AKT3-positive), Akti-1/2 failed to inhibit phosphorylated Akt, whereas MK-2206 remained effective .

Akti-1/2 vs. PKC-412 (ATP-Competitive Inhibitor)

Parameter Akti-1/2 PKC-412
Binding Site Allosteric (PH-kinase interface) ATP-binding pocket
Selectivity Akt1/Akt2-specific Broad AGC kinase family activity
Domain Requirement Requires PH domain for inhibition Inhibits kinase domain alone
Cellular Efficacy PH domain-dependent PH domain-independent
  • In contrast, PKC-412 inhibited both constructs equally, confirming its ATP-competitive mechanism . Akti-1/2’s PH domain dependence limits its utility in cancers with truncated Akt variants lacking this domain .

Akti-1/2 vs. Costunolide (Dual MEK1/Akt1/2 Inhibitor)

Parameter Akti-1/2 Costunolide
Targets Akt1/2 MEK1 + Akt1/2
Mechanism Allosteric Dual kinase inhibition
Resistance Overcome Limited Overcomes osimertinib resistance
  • Key Findings: Costunolide suppresses MEK1 and Akt1/2 kinase activity simultaneously, overcoming resistance in EGFR-mutant lung cancers. Akti-1/2 alone lacks this dual mechanism, necessitating combination therapies for similar effects .

Akti-1/2 vs. AKT IV Inhibitor (Pan-Akt with Upstream Selectivity)

Parameter Akti-1/2 AKT IV Inhibitor
Isoform Targeting Akt1/2 Akt1/2/3
Upstream Effects None No inhibition of PI3K/PDK1
Downstream Impact Reduces p-Akt, p-S6 Variable effects on survivin/Bcl-2

Critical Insights and Limitations

  • Phosphorylation Dependency : Akti-1/2’s reduced efficacy against pSer473-Akt1 underscores the need for inhibitors targeting the doubly phosphorylated form .
  • Combination Potential: Co-administration with ERK inhibitors (e.g., PD98059) enhances efficacy, as seen in hair follicle cell proliferation studies .

Q & A

Basic Research Questions

Q. What are the recommended concentrations of Akti-1/2 for in vitro studies, and how can off-target effects be minimized?

  • Methodological Guidance :

  • Akti-1/2 exhibits IC50 values of 58 nM (Akt1) and 210 nM (Akt2) in biochemical assays , but cellular studies report higher IC50 values (e.g., 305 nM for Akt1 in C33A cells) due to differences in assay conditions or cell permeability .
  • Evidence suggests that 1 µM is sufficient to block Akt activity in CD8 T cells, while 10 µM induces off-target effects and cytotoxicity . Always titrate doses (e.g., 0.1–5 µM) and validate with phospho-specific antibodies to confirm Akt inhibition. Use orthogonal assays (e.g., kinase panels) to rule out off-target interactions .

Q. How does Akti-1/2’s selectivity for Akt1/2 compare to other Akt isoforms and kinases?

  • Key Data :

TargetIC50 (nM)Selectivity Over Akt3
Akt158>36-fold (vs. 2.12 µM)
Akt2210>10-fold
PKA, PKC, SGKNo inhibition at 10 µM
  • Akti-1/2 does not inhibit kinases lacking the pleckstrin homology (PH) domain, enhancing its specificity for Akt1/2 . However, screens against 80 kinases revealed off-target activity at 10 µM (e.g., PIM1, RSK1) . Always include kinase profiling in experimental design.

Q. What solvent systems and storage conditions are optimal for Akti-1/2?

  • Protocol :

  • Solubility: 10 mM in DMSO (stable for 1 month at -20°C if aliquoted) . Avoid aqueous buffers (solubility <1 mg/mL in water/ethanol) .
  • For in vivo use, prepare formulations with ≥2 mg/mL solubility (e.g., 3.63 mM in saline-based solutions) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported IC50 values for Akti-1/2 across studies?

  • Analysis Framework :

  • Variations arise from assay types (biochemical vs. cellular), cell lines (e.g., HT29 vs. LnCaP), or Akt isoform expression levels . For example:
  • Biochemical assays: Akt1 IC50 = 58 nM .
  • Cellular assays: Akt1 IC50 = 305 nM (C33A cells) .
  • Validate using isoform-specific knockdown models or structural analogs (e.g., Akti-2) to isolate contributions of Akt1 vs. Akt2 .

Q. What strategies mitigate nonspecific inhibition or aggregation artifacts in Akti-1/2 experiments?

  • Technical Recommendations :

  • Nonspecific inhibition can occur via colloid-like aggregate formation, particularly at high concentrations (>10 µM) .
  • Mitigation steps:

Centrifuge inhibitor solutions before use.

Include detergent controls (e.g., 0.01% Triton X-100).

Use mass spectrometry (MS) to confirm covalent modification of Akt .

Q. How can Akti-1/2 be integrated into combination therapies to overcome drug resistance?

  • Systems Biology Approach :

  • Akti-1/2 sensitizes cells to apoptosis inducers (e.g., TRAIL in LnCaP cells) and enhances PAR-1-mediated platelet aggregation inhibition .
  • Model synergistic effects using computational tools (e.g., Kinase Knowledgebase, KLIFS) to predict off-target network perturbations . For example, combining Akti-1/2 with EGFR inhibitors (e.g., gefitinib) may counter compensatory signaling in NSCLC .

Q. What in vivo pharmacokinetic challenges are associated with Akti-1/2?

  • Preclinical Considerations :

  • Akti-1/2 inhibits Akt1/2 phosphorylation in mouse lungs but has limited solubility in non-DMSO vehicles .
  • Optimize dosing schedules (e.g., intermittent administration) to reduce toxicity. Monitor glucose metabolism perturbations (e.g., PEPCK, G6Pase) in liver studies .

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